Methyl 4-{[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate
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Overview
Description
Methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The trifluoromethyl group is often introduced via radical trifluoromethylation reactions . The final esterification step involves the reaction of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the oxadiazole ring, resulting in different reactivity and applications.
4-(trifluoromethyl)benzylamine: Contains the trifluoromethyl group and a benzylamine moiety, used in different synthetic applications.
Methyl 4-fluorobenzoate: Similar ester structure but with a fluorine atom instead of the trifluoromethyl group, leading to different chemical properties.
Uniqueness
Methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and benzoate ester. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H14F3N3O4 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
methyl 4-[[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate |
InChI |
InChI=1S/C19H14F3N3O4/c1-28-18(27)13-4-2-11(3-5-13)10-23-16(26)17-24-15(25-29-17)12-6-8-14(9-7-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,26) |
InChI Key |
WAQNUZYFPMSIOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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